Trimethoxysilane-d9
Description
Trimethoxysilane-d9 (C₃D₉O₃Si) is a deuterated derivative of trimethoxysilane (C₃H₉O₃Si), where nine hydrogen atoms are replaced with deuterium isotopes. This modification enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, as deuterium’s lower magnetic susceptibility reduces signal interference, enabling precise structural elucidation in organic and organosilicon chemistry .
Properties
Molecular Formula |
C3H9O3Si |
|---|---|
Molecular Weight |
130.24 g/mol |
InChI |
InChI=1S/C3H9O3Si/c1-4-7(5-2)6-3/h1-3H3/i1D3,2D3,3D3 |
InChI Key |
PZJJKWKADRNWSW-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[Si](OC([2H])([2H])[2H])OC([2H])([2H])[2H] |
Canonical SMILES |
CO[Si](OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoxysilane-d9 can be synthesized through a multi-step process. One common method involves the reduction of silicon tetrachloride with lithium aluminum deuteride (LiAlD₄) to produce deuterated silane (SiD₄). This is followed by the reaction of deuterated silane with methanol-d4 (CD₃OD) in the presence of a catalyst to yield Trimethoxysilane-d9 .
Industrial Production Methods
Industrial production of Trimethoxysilane-d9 typically involves the direct synthesis of trialkoxysilanes. This process includes the reaction of silicon with deuterated alcohols in the presence of a catalyst. The reaction is carried out in a solvent with a catalytically effective amount of a direct synthesis catalyst and a catalyst-promoting compound possessing at least one phosphorus-oxygen bond .
Chemical Reactions Analysis
Types of Reactions
Trimethoxysilane-d9 undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, Trimethoxysilane-d9 hydrolyzes to form silanols and methanol-d4.
Condensation: The silanols formed from hydrolysis can further condense to produce siloxane bonds.
Substitution: Trimethoxysilane-d9 can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions, sometimes with the application of heat.
Substitution: Requires specific reagents depending on the desired substitution, such as halides or other nucleophiles.
Major Products
Hydrolysis: Produces silanols and methanol-d4.
Condensation: Forms siloxane bonds, leading to the creation of polysiloxanes.
Substitution: Results in the formation of various substituted silanes depending on the reagents used
Scientific Research Applications
Trimethoxysilane-d9 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicon-based materials and as a reagent in various organic and inorganic reactions.
Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of Trimethoxysilane-d9 involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is catalyzed by acids or bases and can be influenced by temperature and pH. The formation of siloxane bonds is crucial for the compound’s ability to act as a coupling agent, enhancing the adhesion between different materials .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between Trimethoxysilane-d9 and related organosilicon compounds:
Key Observations :
- Trimethoxysilane-d9’s deuterated methoxy groups distinguish it functionally from non-deuterated analogues, enabling specialized applications in spectroscopic analysis.
- Hexamethyldisiloxane lacks reactive methoxy groups, making it chemically inert compared to hydrolytically active trimethoxysilanes .
Physicochemical Properties
Deuteration minimally alters boiling/melting points but significantly affects vibrational and rotational spectra. For example:
- Hydrolysis Rate: Trimethoxysilane-d9 is expected to hydrolyze slower than its non-deuterated counterpart due to deuterium’s kinetic isotope effect, a phenomenon observed in siloxane bond formation .
- Thermal Stability: Deuterated compounds generally exhibit marginally higher thermal stability, a trend noted in deuterated solvents like DMSO-d6, though experimental data for Trimethoxysilane-d9 remains sparse.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
